molecular formula C7H4ClNO B1590564 7-Chlorofuro[2,3-c]pyridine CAS No. 84400-99-7

7-Chlorofuro[2,3-c]pyridine

Cat. No.: B1590564
CAS No.: 84400-99-7
M. Wt: 153.56 g/mol
InChI Key: YJUYPLVLAHBYCM-UHFFFAOYSA-N
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Description

7-Chlorofuro[2,3-c]pyridine (CAS: 84400-99-7) is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system with a chlorine substituent at position 7. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing dopamine/serotonin receptor agonists and antiviral agents. For example, its reduction product, 1-(7-chlorofuro[2,3-c]pyridin-5-yl)ethanone, is an intermediate in PNU-142721, a potent anti-HIV drug . The compound is commercially available (e.g., Combi-Blocks, eMolecules) with a purity of 97% and is priced at €1,733 for 10 g .

Preparation Methods

Synthetic Routes and Reaction Conditions

Base-Promoted Cyclization of Precursors

A common and effective method for synthesizing 7-Chlorofuro[2,3-c]pyridine involves the cyclization of appropriately substituted pyridine and furan precursors. One reported approach uses 2-chloropyridine and furan as starting materials. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution and ring closure.

  • Reaction conditions: The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to promote cyclization and formation of the fused heterocycle.

  • Mechanism: The base deprotonates the furan, generating a nucleophilic species that attacks the 2-chloropyridine, displacing the chlorine and leading to intramolecular cyclization to form the furo[2,3-c]pyridine core with a chlorine substituent retained at the 7-position.

  • Advantages: This method is straightforward, uses readily available starting materials, and can be scaled up for industrial production.

  • Industrial relevance: The process is amenable to continuous flow reactors and automated systems, enhancing yield and purity on a larger scale.

Saponification and Decarboxylation Routes

Another synthetic strategy involves the use of substituted nicotinic acid derivatives, such as 2,5-dichloronicotinic acid, which undergo esterification followed by nucleophilic aromatic substitution and cyclization.

  • Stepwise process:

    • Conversion of 2,5-dichloronicotinic acid to its ethyl or tert-butyl ester under acidic conditions.

    • Deprotonation of ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate to form an alkoxide nucleophile.

    • Tandem nucleophilic aromatic substitution (SNAr) displacing the 2-chloro substituent on the pyridine ring, followed by intramolecular cyclization to form the furo[2,3-c]pyridine ring system.

    • Subsequent saponification and decarboxylation to yield this compound derivatives.

  • Yields: These steps have been reported with high yields (up to 86% for cyclization and 92% for esterification), demonstrating efficiency and scalability.

  • Functionalization: This route allows for further functionalization at other positions on the furopyridine ring, facilitating synthesis of derivatives for medicinal chemistry applications.

Halogenation and Substitution Reactions

The chlorine substituent at the 7-position can be introduced or modified via halogenation reactions or nucleophilic substitution.

  • Halogenation: Chlorination of hydroxy-furo[3,4-c]pyridine derivatives using reagents such as N-chlorosuccinimide (NCS) in non-polar solvents like dichloromethane or tetrahydrofuran at low temperatures (0–15 °C) has been documented for related compounds.

  • Nucleophilic substitution: The chlorine atom on this compound can be substituted by nucleophiles such as amines or thiols under basic conditions, enabling the synthesis of various substituted furopyridine derivatives.

Chemical Reaction Analysis and Conditions

Reaction Type Reagents/Conditions Major Products Notes
Cyclization 2-chloropyridine + furan, K2CO3, DMF, heat This compound Base-promoted nucleophilic aromatic substitution and ring closure
Esterification & SNAr 2,5-dichloronicotinic acid, acid catalyst, ethanol or tert-butanol; NaH for alkoxide formation Furopyridine esters and acids High yields; scalable; allows further functionalization
Halogenation N-chlorosuccinimide, dichloromethane, 0–15 °C 7-Chlorofuro derivatives Controlled chlorination of hydroxy-furopyridines
Substitution Sodium hydride or potassium tert-butoxide, THF or DMSO Substituted furopyridines Chlorine substitution by nucleophiles

Research Findings and Optimization

  • The base-promoted cyclization method is favored for its simplicity and efficiency, with reaction parameters such as temperature and solvent choice critically influencing yield and purity.

  • The esterification and SNAr cyclization approach offers a modular route to diversify substitution patterns on the furopyridine core, useful for medicinal chemistry SAR studies.

  • Attempts to functionalize the furopyridine ring via palladium-catalyzed cross-coupling reactions on halogenated intermediates have shown moderate success, with yields sometimes limited by substrate sensitivity and reaction conditions.

  • Chlorination using N-chlorosuccinimide is effective for introducing chlorine substituents on hydroxy-furopyridine precursors, enabling access to chlorinated derivatives with good yields and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Base-promoted cyclization 2-chloropyridine, furan K2CO3, DMF, heat Not specified Simple, scalable, direct synthesis Requires elevated temperature
Esterification + SNAr cyclization 2,5-dichloronicotinic acid esters Acid catalyst, NaH, saponification, decarboxylation Up to 86-92 High yield, scalable, versatile Multi-step process
Halogenation (chlorination) Hydroxy-furopyridine derivatives N-chlorosuccinimide, DCM, 0–15 °C ~70-90 Controlled chlorination Limited to certain substrates
Nucleophilic substitution This compound NaH, KOtBu, THF/DMSO Not specified Enables substitution diversity Requires strong base

Chemical Reactions Analysis

Types of Reactions: 7-Chlorofuro[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
7-Chlorofuro[2,3-c]pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase. The compound's structural properties allow it to effectively bind to the active site of the enzyme, thereby inhibiting viral replication .

Case Study: HIV-1 Reverse Transcriptase Inhibitors
A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase. The synthesized compounds were evaluated for their efficacy in vitro, revealing IC50 values that indicated strong antiviral activity compared to existing treatments .

Material Science

Organic Electronic Materials
In material science, this compound is explored for its unique electronic properties. It is integrated into the development of organic semiconductors and electronic devices due to its ability to facilitate charge transport.

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/Vs)Band Gap (eV)Application Area
This compound0.52.0Organic photovoltaics
Other Pyridine Derivatives0.3 - 0.41.8 - 2.5OLEDs and sensors

This table summarizes the electronic properties of this compound compared to other pyridine derivatives, highlighting its potential in organic photovoltaics .

Biological Research

Enzyme Mechanism Studies
The compound is also utilized as a probe in biological research for studying enzyme mechanisms and interactions. Its heterocyclic structure allows it to interact with various biological targets, providing insights into enzyme activity.

Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, one study reported that certain derivatives significantly reduced the expression of pro-inflammatory markers in chondrocyte cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Safety and Hazard Considerations

While exploring its applications, safety considerations are paramount. The compound is associated with hazard statements indicating it may be harmful if swallowed or cause skin and eye irritation . Proper handling and safety measures should be implemented when working with this compound.

Mechanism of Action

The mechanism of action of 7-Chlorofuro[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Isomers

Chlorofuropyridine isomers differ in chlorine placement and ring fusion, leading to distinct chemical and biological properties.

Table 1: Comparison of Chlorofuropyridine Isomers

Compound Name CAS Number Ring Fusion Chlorine Position Purity Key Applications
7-Chlorofuro[2,3-c]pyridine 84400-99-7 [2,3-c] 7 97% Anti-HIV intermediates
4-Chlorofuro[2,3-b]pyridine 193624-86-1 [2,3-b] 4 95% Under investigation
7-Chloro-furo[3,2-b]pyridine 182691-75-4 [3,2-b] 7 98% Unspecified pharmacological studies
4-Chlorofuro[3,2-c]pyridine HCl 1187830-64-3 [3,2-c] 4 98% Synthetic building block

Key Findings :

  • The [2,3-c] fusion in this compound enables efficient electronic conjugation, enhancing its reactivity in nucleophilic substitutions compared to [3,2-b] isomers .
  • Chlorine at position 7 (vs. 4) increases steric hindrance, influencing binding affinity in receptor-targeted compounds .

Comparison with Pyrrolo[2,3-c]pyridine Analogues

Replacing the furan oxygen with a pyrrole nitrogen yields pyrrolo[2,3-c]pyridines, altering electronic properties and bioactivity.

Example : 7-Chloropyrrolo[2,3-c]pyridine, a cytotoxic intermediate, shows selective activity against EGFR-overexpressing A431 cancer cells (IC₅₀ < 10 µM). In contrast, this compound derivatives are less potent in cytotoxicity but more stable in metabolic pathways due to the oxygen atom’s electronegativity .

Comparison with Benzofuropyridine Derivatives

Benzofuro[2,3-c]pyridines are tricyclic analogues with expanded aromatic systems.

Key Differences :

  • Bioactivity : Benzofuro[2,3-c]pyridine derivatives act as multidrug resistance (MDR) modulators and CDK inhibitors, whereas this compound lacks direct MDR activity .
  • Synthetic Complexity : Benzofuropyridines require multi-step synthesis, while this compound is accessible via direct functionalization of pyridine precursors .

Functional Group Modifications: Carboxylic Acid and Antioxidant Derivatives

5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid (CAS: 31544-40-8) exhibits enhanced water solubility compared to the parent compound, making it suitable for drug formulation. However, its radical scavenging activity (IC₅₀: ~250 µM) is inferior to pyrano[2,3-c]pyridines with electron-withdrawing groups (e.g., Cl, IC₅₀: 223 µM) .

Table 3: Antioxidant Activity of Pyridine Derivatives

Compound Structure IC₅₀ (DPPH Assay)
This compound Bicyclic furopyridine Not tested
Pyrano[2,3-c]pyridine-4p Tricyclic pyrano 223 µM
Ascorbic Acid (Reference) Monomeric 50 µM

Impact of Chlorine on Reaction Efficiency

The chlorine substituent in this compound enhances reaction yields. For instance, its reduction to pyridyl ethanol achieves 86% enantiomeric excess (ee) and 75% yield, whereas non-chlorinated analogues (e.g., acetylpyridine 115a) yield only 36% under identical conditions .

Biological Activity

7-Chlorofuro[2,3-c]pyridine is a polycyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H4ClNOC_7H_4ClNO with a molecular weight of 155.56 g/mol. The structure features a chlorinated furo-pyridine framework which is crucial for its biological interactions.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies indicate that derivatives of furo[2,3-c]pyridines exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, compounds with similar structures have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways. In human peripheral blood mononuclear cells (PBMCs), it did not induce proinflammatory cytokines but upregulated chemokine ligand genes, suggesting potential use in inflammatory diseases .
  • Antidiabetic Properties : Some derivatives have been evaluated for their ability to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. Certain compounds have shown potency comparable to established inhibitors like Sorbinil .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in vitro and in vivo. One study highlighted a specific derivative that displayed strong inhibition of cell proliferation in cancer cell lines .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with various enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : Activation or inhibition of key signaling pathways such as NF-kB and TLR8 has been observed with related compounds .

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against resistant strains
Anti-inflammatoryModulates chemokine expression
AntidiabeticAldose reductase inhibition
AnticancerInhibits tumor growth

In Vivo Studies

A notable study investigated the pharmacokinetics and bioavailability of a derivative in rats, demonstrating promising results with good absorption and low toxicity . Further clinical trials are required to establish therapeutic efficacy in humans.

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 7-Chlorofuro[2,3-c]pyridine via cyclization?

Answer:
The synthesis typically involves cyclizing precursors like 2-chloropyridine and furan under basic conditions. A common method uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (120–140°C) for 12–24 hours. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-chloropyridine to furan) and inert atmosphere conditions to prevent side reactions . Continuous flow reactors can enhance scalability and reproducibility in industrial settings .

Q. Advanced: How can computational tools predict feasible synthetic routes for this compound?

Answer:
AI-driven retrosynthetic analysis (e.g., using Template_relevance Reaxys or Pistachio models) evaluates reaction feasibility by cross-referencing databases of known heterocyclic syntheses. For example, computational workflows prioritize pathways with high atom economy, such as cyclization over multi-step functionalization. These tools also predict regioselectivity in substitution reactions by modeling electronic effects of the chlorine atom on the fused ring system .

Q. Basic: What analytical techniques confirm the structure and purity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and chlorine-induced deshielding effects (e.g., a singlet at δ 8.2 ppm for pyridine protons).
  • Mass spectrometry (HRMS) : Confirms molecular weight (153.57 g/mol) and isotopic patterns for chlorine (3:1 ratio for M⁺ and M+2 peaks).
  • X-ray crystallography : Resolves fused-ring geometry and bond angles, as demonstrated in crystallographic data for structurally analogous compounds .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in enzyme inhibition studies (e.g., varying IC₅₀ values for HIV-1 reverse transcriptase) often stem from differences in assay conditions (e.g., buffer pH, temperature). Methodological standardization includes:

  • Using isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions.
  • Validating results across multiple cell lines (e.g., chondrocyte vs. macrophage cultures) to assess cell-type specificity .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Emergency procedures : Immediate rinsing with water for exposed areas and consultation of GHS-aligned safety data sheets (SDS) .

Q. Advanced: What strategies improve regioselectivity in nucleophilic substitution reactions of this compound?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the chlorine-bearing carbon.
  • Catalysis : Copper(I) iodide (CuI) promotes Ullmann-type coupling with amines, achieving >90% selectivity for C7-substituted products.
  • Temperature control : Lower temperatures (0–25°C) reduce competing side reactions like ring-opening .

Q. Basic: How does the chlorine substituent influence the electronic properties of this compound?

Answer:
The chlorine atom induces electron-withdrawing effects via σ-withdrawal and π-conjugation, lowering the LUMO energy of the fused ring system. This enhances reactivity toward nucleophiles and stabilizes charge-transfer complexes, as evidenced by UV-Vis spectroscopy (λₐᵦₛ at 270 nm) .

Q. Advanced: What computational methods model the interaction of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., HIV-1 reverse transcriptase) by simulating van der Waals and electrostatic interactions.
  • QM/MM simulations : Combine quantum mechanics (for ligand electronic states) and molecular mechanics (for protein flexibility) to refine binding energy calculations .

Q. Basic: What are the key differences between this compound and its methyl-substituted analog?

Answer:
The methyl group in 7-Methylfuro[2,3-c]pyridine introduces steric hindrance, reducing nucleophilic substitution rates compared to the chlorine analog. Electronic differences also alter UV absorption profiles (Δλₐᵦₛ ~15 nm) and pKa values (methyl analog is less acidic) .

Q. Advanced: How can researchers design derivatives of this compound for material science applications?

Answer:

  • Functionalization : Introduce electron-deficient groups (e.g., nitro, cyano) to enhance charge transport in organic semiconductors.
  • Coordination chemistry : Utilize the pyridine nitrogen as a ligand for transition metals (e.g., Pd or Ru) to create conductive metal-organic frameworks (MOFs) .

Properties

IUPAC Name

7-chlorofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYPLVLAHBYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510846
Record name 7-Chlorofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84400-99-7
Record name 7-Chlorofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of furo[2,3-c]pyridin-7(6H)-one (12.0 g, 87.6 mmol) and phosphorous oxychloride (21.3 g, 139 mmol) was placed in an oven-dried two-necked flask, then was heated to reflux for 3-4 h under a nitrogen atmosphere. The reaction mixture was cooled to RT, then poured into ice-cold water (250 mL). After it was basified with 10% aq. NaOH solution, the mixture was extracted with diethyl ether (3×100 mL), dried over anhydrous potassium carbonate, filtered and concentrated to give 10.0 g (75%) of the title compound as brown crystals. 1H NMR (300 MHz, CDCl3): δ 6.87 (d, J=1.8 Hz, 1H), 7.50 (d, J=6.0 Hz, 1H), 7.82 (d, J=1.8 Hz, 1H), 8.20 (d, J=6.0 Hz, 1H).
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Synthesis routes and methods II

Procedure details

For example, furan-3-acrylic acid is converted to the acid azide by first reacting the acid with ethoxycarbonyl chloride and triethylamine to form the acid chloride and then reacting the mixed anhydride with sodium azide in water. The furan-3-acrylic acid azide is then heated in diphenylmethane with tributylamine to a temperature of about 190° C. to about 210° C. to form the furopyridone represented by the formula ##STR12## The furopyridone is allowed to react with phosphorus oxychloride to form 7-chlorofuro[2,3-c]pyridine and the latter is reductively dechlorinated with zinc in acetic acid to provide furo[2,3-c]pyridine.
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Synthesis routes and methods III

Procedure details

A solution of 6-H-furo[2,3-c]pyridin-7-one (1.0 g) in phosphorous oxychloride (10 ml) was stirred at 110° C. for 30 minutes under dry nitrogen. The mixture was cooled, poured onto ice/water (50 ml) and basified to pH10 with 2N sodium hydroxide solution. The mixture was extracted with ether (3×50 ml), the combined extracts dried over sodium sulfate and filtered. Removal of the solvent in vacuo gave the title compound (1.0 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chlorofuro[2,3-c]pyridine
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